molecular formula C13H15N3OS2 B2448365 2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide CAS No. 392712-93-5

2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide

Cat. No.: B2448365
CAS No.: 392712-93-5
M. Wt: 293.4
InChI Key: INKRDAUNDBQCNW-UHFFFAOYSA-N
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Description

2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide is a chemical compound belonging to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring structure

Mechanism of Action

Target of Action

The primary targets of the compound “2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide” are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Biochemical Pathways

It’s worth noting that 1,3,4-thiadiazole derivatives have been synthesized and evaluated as potent antimicrobial agents . This suggests that the compound might interact with biochemical pathways related to microbial growth and survival.

Pharmacokinetics

Its impact on bioavailability is currently unknown . Further pharmacokinetic studies are needed to understand how this compound is absorbed, distributed, metabolized, and excreted in the body.

Result of Action

Some 1,3,4-thiadiazole derivatives have shown potent antimicrobial activity , suggesting that this compound might also exhibit similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide typically involves the following steps:

  • Preparation of 5-methyl-1,3,4-thiadiazol-2-ylthiol: This can be achieved by reacting 5-methyl-1,3,4-thiadiazole with a suitable thiolating agent.

  • Formation of the Acetamide Derivative: The thiol group is then reacted with phenethylamine in the presence of acetic anhydride to form the acetamide derivative.

Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide can undergo various chemical reactions, including:

  • Oxidation: The thiol group can be oxidized to form a sulfonic acid derivative.

  • Reduction: The compound can be reduced to form a thioether derivative.

  • Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as hydrogen peroxide or sodium hypochlorite.

  • Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Using nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

  • Sulfonic Acid Derivative: Resulting from the oxidation of the thiol group.

  • Thioether Derivative: Resulting from the reduction of the thiol group.

  • Substituted Acetamide: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: 2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide has shown potential as an antimicrobial agent. Its ability to inhibit the growth of bacteria and fungi makes it a candidate for developing new antibiotics and antifungal drugs.

Medicine: The compound has been studied for its potential therapeutic effects, including anti-inflammatory and anticonvulsant properties. Its mechanism of action involves modulation of specific molecular targets, which can be beneficial in treating various medical conditions.

Industry: In the materials science field, this compound can be used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation.

Comparison with Similar Compounds

  • 1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.

  • Acetamide Derivatives: Compounds containing the acetamide group, which can also show antimicrobial and anti-inflammatory properties.

Uniqueness: 2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide is unique due to its specific combination of the thiadiazole ring and the phenethylacetamide moiety. This combination provides distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS2/c1-10-15-16-13(19-10)18-9-12(17)14-8-7-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKRDAUNDBQCNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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